4-ニトロフェニル-アラ

概要

説明

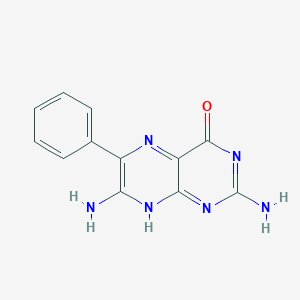

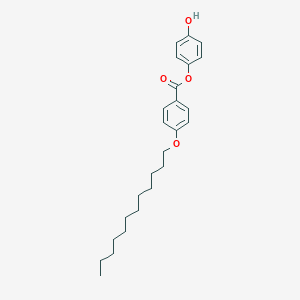

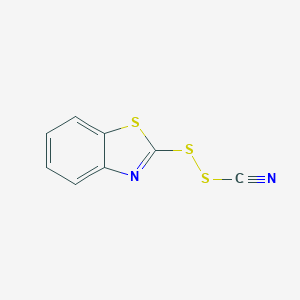

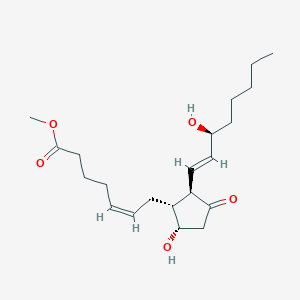

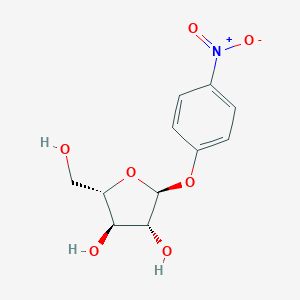

4-ニトロフェニル-Araは、フェノール性配糖体のクラスに属する有機化合物です。これらの化合物は、グリコシル部分に結合したフェノール構造を特徴としています。 4-ニトロフェニル-Araは、化学、生物学、医学など、さまざまな科学分野でその用途が知られています .

2. 製法

4-ニトロフェニル-Araの合成は、通常、求核置換反応を含みます。一般的な方法の1つは、制御された条件下で4-ニトロフェニルクロロホルメートと適切な求核剤を反応させることです。 反応は通常、メタノールなどの溶媒中で行われ、生成物は再結晶などの技術で精製されます .

4-ニトロフェニル-Araの工業生産方法は、多くの場合、同様の求核置換反応を用いた大規模合成を含みます。反応条件は、最終生成物の高収率と純度が得られるように最適化されます。 クロマトグラフィーなどの高度な精製技術の使用は、工業的な設定において、所望の品質を実現するために一般的です .

3. 化学反応解析

4-ニトロフェニル-Araは、還元、酸化、置換など、さまざまな化学反応を起こします。 最もよく研究されている反応の1つは、金属ナノ粒子を触媒として、水素化ホウ素ナトリウム(NaBH4)などの還元剤を用いた、4-ニトロフェノールから4-アミノフェノールへの触媒還元です .

還元: 4-ニトロフェニル-Araから4-アミノフェニル-Araへの還元は一般的な反応であり、銀、金、白金、パラジウムなどの金属ナノ粒子によって触媒されることがよくあります。

酸化: 4-ニトロフェニル-Araの酸化反応は、酸化剤や反応条件に応じて、さまざまな酸化生成物を生成する可能性があります。

置換: 4-ニトロフェニル-Araを含む求核置換反応は、使用される求核剤に応じて、さまざまな誘導体の生成をもたらす可能性があります.

4. 科学研究への応用

4-ニトロフェニル-Araは、科学研究において幅広い用途があります。

科学的研究の応用

4-Nitrophenyl-Ara has a wide range of applications in scientific research:

作用機序

4-ニトロフェニル-Araの作用機序は、特定の分子標的との相互作用を含みます。 たとえば、酵素アッセイでは、α-アラビノフラノシダーゼなどの酵素の基質として働き、定量的に測定できる4-ニトロフェノールの放出につながります . 4-ニトロフェニル-Araから4-アミノフェニル-Araへの触媒還元には、金属ナノ粒子によって促進される、還元剤(NaBH4)からニトロ基への電子の移動が含まれます .

6. 類似の化合物との比較

4-ニトロフェニル-Araは、他のフェノール性配糖体とニトロフェノール誘導体と比較できます。

4-ニトロフェノール: 同様の触媒還元研究で使用される、密接に関連する化合物.

4-ニトロフェニルクロロホルメート: 抗菌性と抗酸化作用のあるさまざまなカルバメートの合成に使用されます.

4-アミノフェノール: 4-ニトロフェニル-Araの還元型であり、医薬品用途で広く使用されます.

4-ニトロフェニル-Araの独自性は、酵素アッセイにおける特定の用途と、触媒還元研究におけるモデル化合物としての役割にあります。

生化学分析

Biochemical Properties

4-Nitrophenyl-ara is a substrate for the enzyme arabinofuranosidase, which belongs to the glycoside hydrolase family of enzymes . Arabinofuranosidases hydrolyze the 1,3- and 1,5-α-arabinosyl bonds in L-arabinose-containing molecules . The interaction between 4-Nitrophenyl-ara and arabinofuranosidase is crucial for the complete hydrolysis of arabinoxylans .

Cellular Effects

The effects of 4-Nitrophenyl-ara on cells are primarily observed through its role as a substrate in enzymatic reactions. It influences cell function by participating in the degradation of lignocellulosic biomass, impacting cellular metabolism .

Molecular Mechanism

4-Nitrophenyl-ara exerts its effects at the molecular level through its interactions with arabinofuranosidase. It binds to the enzyme, facilitating the hydrolysis of α-arabinosyl bonds in L-arabinose-containing molecules . This interaction is crucial for the complete degradation of arabinoxylans .

Temporal Effects in Laboratory Settings

In laboratory settings, 4-Nitrophenyl-ara exhibits stability over a wide pH and temperature range . It maintains its activity after prolonged incubation, indicating its stability and long-term effects on cellular function .

Metabolic Pathways

4-Nitrophenyl-ara is involved in the metabolic pathway of lignocellulosic biomass degradation, where it interacts with arabinofuranosidase . This interaction influences the metabolic flux and metabolite levels within the pathway .

Subcellular Localization

The subcellular localization of 4-Nitrophenyl-ara is likely within the cytoplasm, where it interacts with arabinofuranosidase to facilitate the degradation of lignocellulosic biomass

準備方法

The synthesis of 4-Nitrophenyl-Ara typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenylchloroformate with an appropriate nucleophile under controlled conditions. The reaction is usually carried out in a solvent such as methanol, and the product is purified through techniques like recrystallization .

Industrial production methods for 4-Nitrophenyl-Ara often involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired quality .

化学反応の分析

4-Nitrophenyl-Ara undergoes various chemical reactions, including reduction, oxidation, and substitution. One of the most studied reactions is the catalytic reduction of 4-nitrophenol to 4-aminophenol using reducing agents like sodium borohydride (NaBH4) in the presence of metal nanoparticles as catalysts .

Reduction: The reduction of 4-nitrophenyl-Ara to 4-aminophenyl-Ara is a common reaction, often catalyzed by metal nanoparticles such as silver, gold, platinum, and palladium.

Oxidation: Oxidation reactions of 4-Nitrophenyl-Ara can lead to the formation of various oxidized products, depending on the oxidizing agent and reaction conditions.

類似化合物との比較

4-Nitrophenyl-Ara can be compared with other phenolic glycosides and nitrophenol derivatives:

4-Nitrophenol: A closely related compound used in similar catalytic reduction studies.

4-Nitrophenylchloroformate: Used in the synthesis of various carbamates with antimicrobial and antioxidant activities.

4-Aminophenol: The reduced form of 4-nitrophenyl-Ara, commonly used in pharmaceutical applications.

The uniqueness of 4-Nitrophenyl-Ara lies in its specific applications in enzymatic assays and its role as a model compound in catalytic reduction studies.

特性

IUPAC Name |

(2S,3R,4R,5S)-2-(hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO7/c13-5-8-9(14)10(15)11(19-8)18-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYYBTBDYZXISX-UKKRHICBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6892-58-6 | |

| Record name | 4-Nitrophenyl-alpha-L-arabinofuranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006892586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can the crystal structure of α-L-arabinofuranosidase in complex with 4-nitrophenyl-α-L-arabinofuranoside tell us about the enzyme's mechanism?

A: The research paper "[Crystal structure of a family 51 α-L-arabinofuranosidase in complex with 4-nitrophenyl-Ara]" [] investigates the crystal structure of an α-L-arabinofuranosidase from family 51 bound to 4-nitrophenyl-α-L-arabinofuranoside. While the abstract doesn't provide specific details about the interaction, analyzing the crystal structure could reveal:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。